2-Allyloxy-6-chloro-pyrazine
Description
Structure
3D Structure
Properties
CAS No. |
107466-49-9 |
|---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-chloro-6-prop-2-enoxypyrazine |
InChI |
InChI=1S/C7H7ClN2O/c1-2-3-11-7-5-9-4-6(8)10-7/h2,4-5H,1,3H2 |
InChI Key |
IRYBPXHXWNJXCP-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CN=CC(=N1)Cl |
Canonical SMILES |
C=CCOC1=CN=CC(=N1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 Allyloxy 6 Chloro Pyrazine
De Novo Pyrazine (B50134) Ring Construction Strategies
De novo synthesis involves the formation of the pyrazine ring from acyclic (non-cyclic) precursors. This approach offers the flexibility to introduce a variety of substituents onto the pyrazine core.
The assembly of the pyrazine ring from open-chain molecules is a fundamental strategy in heterocyclic chemistry. Several methods have been developed to achieve this transformation.
Assembly from Single Six-Atom Synthons: While not a common strategy for simple pyrazines, the concept involves a single starting material that already contains all six atoms necessary for the pyrazine ring. Cyclization is then induced to form the heterocyclic system.
Multicomponent Reaction Approaches to the Pyrazine Core: Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. organic-chemistry.org The Groebke-Blackburn-Bienaymé (GBB) reaction, for instance, allows for the rapid assembly of the 3-aminoimidazo[1,2-a]pyrazine scaffold from an aminopyrazine, an aldehyde, and an isocyanide. organic-chemistry.org While not directly yielding 2-Allyloxy-6-chloro-pyrazine, this highlights the power of MCRs in constructing complex pyrazine systems. organic-chemistry.org Another example is the Petasis multicomponent reaction, which has been used to synthesize pyrazine-based multi-target directed ligands. beilstein-journals.orgbeilstein-journals.org These reactions often provide a high degree of molecular diversity from simple starting materials. beilstein-journals.orgbeilstein-journals.org
Acceptorless Dehydrogenative Coupling Routes: This modern and sustainable approach involves the formation of the pyrazine ring through the coupling of alcohols and amines, with the only byproducts being hydrogen gas and water. acs.org Catalysts based on earth-abundant metals like manganese have been shown to be effective in the dehydrogenative self-coupling of 2-aminoalcohols to form 2,5-substituted pyrazines. acs.orgnih.govst-andrews.ac.uk Ruthenium-pincer complexes have also been employed for the synthesis of pyrazine derivatives from 1,2-diols and ammonia. nih.gov This method is atom-economical and environmentally benign. acs.org
Cyclization of N-Allyl Malonamides and Related Systems: A notable method for synthesizing substituted pyrazines involves the diazidation of N-allyl malonamides followed by either thermal or copper-mediated cyclization. rsc.orgresearchgate.netrsc.org This process yields pyrazines with ester and hydroxy groups at the 2- and 3-positions of the ring. rsc.orgresearchgate.netrsc.org The resulting pyrazine core can then be further modified. rsc.orgresearchgate.net
This is a more direct and commonly employed strategy for the synthesis of this compound. It starts with a pyrazine ring that already possesses some of the required functional groups or can be easily converted to them.
A key intermediate for this approach is 2-amino-6-chloropyrazine (B134898). ambeed.com The synthesis of this compound can be achieved by reacting 2-amino-6-chloropyrazine with allyl alcohol in the presence of a base such as sodium hydride (NaH) in a suitable solvent like dioxane. ambeed.com The reaction is typically heated to drive it to completion. ambeed.com
Another common precursor is 2,6-dichloropyrazine (B21018). google.com The synthesis of 2,6-dichloropyrazine can be accomplished by the chlorination of monochloropyrazine. google.com Subsequently, one of the chloro groups can be selectively substituted with an allyloxy group. This nucleophilic aromatic substitution reaction is a cornerstone of pyrazine chemistry. The reactivity of chloropyrazines can be influenced by the other substituents on the ring. For instance, electron-donating groups can deactivate the ring towards nucleophilic attack, while electron-withdrawing groups can activate it. rsc.org
The table below summarizes some of the key reactions and precursors involved in the derivatization approach.
| Precursor | Reagent | Product | Reaction Type |
| 2-Amino-6-chloropyrazine | Allyl alcohol, NaH | 2-Allyloxy-6-aminopyrazine | Nucleophilic Aromatic Substitution |
| 2,6-Dichloropyrazine | Allyl alcohol, Base | This compound | Nucleophilic Aromatic Substitution |
| Monochloropyrazine | Cl2 | 2,6-Dichloropyrazine | Chlorination |
Further functionalization of the pyrazine ring can be achieved through various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which allow for the introduction of a wide range of substituents. rsc.org
Cyclization Routes from Acyclic Precursors
Strategic Installation of the Chloro Substituent
The introduction of chlorine atoms onto the pyrazine ring is a critical phase in the synthesis of this compound. This is primarily achieved by first synthesizing a dichlorinated pyrazine precursor, which then becomes the substrate for subsequent reactions.
Directed Halogenation of Pyrazine Intermediates
The regioselectivity of halogenation on the pyrazine ring can be influenced by existing substituents. For instance, monoalkylpyrazines have been shown to undergo specific chlorination at the 3-position when using sulphuryl chloride in the presence of N,N-dimethylformamide. rsc.org The chlorination of pyrazine N-oxides can also be used to direct substitution, although this can sometimes result in a mixture of regioisomers depending on the substituent's nature. thieme-connect.de For example, chlorination of propylpyrazine N-oxides with phosphoryl chloride yields a mixture of three different chloropropylpyrazines. thieme-connect.de In the context of this compound synthesis, the strategy typically involves the synthesis of the symmetrically substituted 2,6-dichloropyrazine rather than a direct, single-step selective chlorination of a monosubstituted pyrazine.
Synthetic Pathways to Chloropyrazine Precursors
The principal precursor for the target compound is 2,6-dichloropyrazine. zcpc.netlukasiewicz.gov.pl Industrial production methods for this key intermediate have been developed to ensure a reliable supply for synthesizing various pharmaceutical compounds. zcpc.netgoogle.com One documented industrial pathway involves a multi-step sequence starting from basic chemical raw materials. google.com The process begins with the ammoniation and cyclization of methyl chloroacetate (B1199739) and glyoxal (B1671930) to produce 2-hydroxypyrazine (B42338) sodium. google.com This intermediate is then converted to 2-chloropyrazine, which subsequently undergoes a second chlorination step to yield the final 2,6-dichloropyrazine precursor. google.com Another method involves the direct chlorination of monochloropyrazine with gaseous chlorine, using 2,6-dichloropyrazine itself as the solvent to minimize by-product formation. google.com
| Step | Reactants | Reagents/Catalysts | Product | Yield |
|---|---|---|---|---|
| 1 | Methyl chloroacetate, Glyoxal | Ammonia (for ammoniation/cyclization) | 2-Hydroxypyrazine sodium | Not specified |
| 2 | 2-Hydroxypyrazine sodium | Phosphorous oxychloride (POCl₃), N,N-dimethylaminopyridine (catalyst) | 2-Chloropyrazine | Not specified |
| 3 | 2-Chloropyrazine | Chlorine (Cl₂), Triethylamine (catalyst), Dimethyl formamide (B127407) (solvent) | 2,6-Dichloropyrazine | 80% |
Utilization of Phosphoryl Chloride in Pyrazine Chlorination
Phosphoryl chloride (POCl₃) is a widely used and effective reagent for converting hydroxylated nitrogen-containing heterocycles, such as hydroxypyrazines, into their chlorinated counterparts. nih.govwikipedia.org This transformation is a key step in the synthesis of chloropyrazine precursors. thieme-connect.degoogle.com The reaction of a hydroxypyrazine, which can exist in its stable tautomeric form as a pyrazinone, with POCl₃ effectively replaces the hydroxyl group with a chlorine atom. thieme-connect.de For example, 1-hydroxypyrazin-2(1H)-one reacts with phosphoryl chloride to afford a dichloropyrazine. thieme-connect.de This type of reaction is integral to industrial syntheses, such as the conversion of 2-hydroxypyrazine sodium to 2-chloropyrazine. google.com Solvent-free methods using equimolar amounts of POCl₃ have been developed, offering an efficient and high-yield approach suitable for large-scale preparations. nih.gov
| Substrate | Product | Conditions | Reference |
|---|---|---|---|
| Hydroxypyrimidines, Hydroxypyridines, Hydroxypyrazines | Corresponding Chlorinated Heterocycles | Equimolar POCl₃, Pyridine (B92270), 160°C, 2 hours (Solvent-free) | nih.gov |
| 2-Hydroxypyrazine sodium | 2-Chloropyrazine | POCl₃, N,N-dimethylaminopyridine (catalyst) | google.com |
| Primary Amides (R-CONH₂) | Nitriles (R-CN) | POCl₃ (as a dehydrating agent) | wikipedia.org |
| 1-Hydroxypyrazin-2(1H)-one | Dichloropyrazine | POCl₃, 180-185°C, 18 hours | thieme-connect.de |
Regioselective Introduction of the Allyloxy Moiety
With the 2,6-dichloropyrazine precursor in hand, the next critical stage is the introduction of the allyloxy group. This is accomplished through a nucleophilic aromatic substitution (SNAr) reaction, where an oxygen nucleophile displaces one of the chlorine atoms.
Nucleophilic Alkoxylation of Halogenated Pyrazines
The substitution of a halogen on a pyrazine ring by an alkoxide is a classic SNAr reaction. acs.orgnih.gov In the case of 2,6-dichloropyrazine, the two chlorine atoms are in chemically equivalent positions. Therefore, the reaction with one equivalent of an alkoxide nucleophile, such as sodium allyloxide, leads to a monosubstituted product. The introduction of the first allyloxy group, which is an electron-donating group (EDG), deactivates the pyrazine ring toward further nucleophilic attack, thus facilitating the isolation of the monosubstituted this compound by controlling the reaction stoichiometry. Studies on other 2-substituted 3,5-dichloropyrazines have shown that the regioselectivity of nucleophilic attack is highly dependent on the electronic nature of the substituent already present. acs.org An EDG at the 2-position tends to direct incoming nucleophiles to the 3-position, a principle that underscores the electronic effects governing these substitutions. acs.org
Specific Allylation Protocols Employing Oxygen Nucleophiles
To achieve the synthesis of this compound, a specific protocol involving the generation of an allyloxide anion is employed. Allyl alcohol is treated with a strong base, such as sodium hydride (NaH), in an appropriate solvent like dioxane. ambeed.com This deprotonation generates the potent sodium allyloxide nucleophile. The subsequent addition of 2,6-dichloropyrazine to this solution and heating initiates the nucleophilic aromatic substitution, where the allyloxide displaces one of the chloro substituents to yield the desired product. ambeed.com This method provides a direct and effective means of installing the allyloxy group onto the chloropyrazine core.
| Step | Reactants | Reagents/Solvent | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Allyl alcohol | Sodium Hydride (NaH), Dioxane | Sodium allyloxide | Generation of the oxygen nucleophile. |
| 2 | 2,6-Dichloropyrazine, Sodium allyloxide | Dioxane, Heat | This compound | Nucleophilic aromatic substitution. |
Etherification Strategies on Pyrazine Hydroxyl Derivatives
The formation of the allyloxy ether linkage on the pyrazine ring can be accomplished by reacting a pyrazine precursor with an allyl-containing reagent. A highly effective and analogous method has been reported for the synthesis of 2-benzyloxy-6-chloropyrazine, a compound structurally similar to this compound. This method involves the reaction of 2,6-dichloropyrazine with benzyl (B1604629) alcohol in the presence of a strong base like sodium hydride prepchem.com.
Adapting this established procedure, this compound can be synthesized by treating 2,6-dichloropyrazine with allyl alcohol and a base. The base, typically sodium hydride, deprotonates the allyl alcohol to form the more nucleophilic allyloxide anion. This anion then attacks one of the electrophilic carbon atoms of the 2,6-dichloropyrazine ring, displacing a chloride ion in a nucleophilic aromatic substitution (SNAr) reaction. The use of a stoichiometric amount of allyl alcohol and base allows for the selective monosubstitution, yielding the desired this compound. The reaction is typically carried out in an aprotic solvent such as benzene (B151609) or THF to facilitate the SN2-type attack of the alkoxide prepchem.com.
A similar strategy has been successfully employed in the synthesis of 6-(allyloxy)-2-pyrazinamine, where 2-amino-6-chloropyrazine was reacted with allyl alcohol in the presence of sodium hydride ambeed.com. This further demonstrates the viability of forming the allyloxy-pyrazine linkage via a Williamson ether synthesis approach.
The following table outlines a representative synthesis of a closely related compound, 2-benzyloxy-6-chloropyrazine, which serves as a model for the synthesis of this compound prepchem.com.
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 2,6-Dichloropyrazine | Benzyl alcohol | Sodium hydride (60%) | Benzene | Reflux, 4 hours | 2-Benzyloxy-6-chloropyrazine | 86.5% |
Comprehensive Analysis of Convergent and Divergent Synthetic Pathways to this compound
The synthesis of unsymmetrically disubstituted pyrazines like this compound can be approached through either convergent or divergent strategies. Each approach offers distinct advantages and challenges in terms of efficiency, flexibility, and control of regioselectivity.
A divergent synthesis would commence with a common pyrazine core, which is then sequentially functionalized. For this compound, a practical divergent route starts with the commercially available 2,6-dichloropyrazine. One of the chlorine atoms is selectively substituted with an allyloxy group through a nucleophilic aromatic substitution reaction with allyl alcohol and a base, as detailed in the previous section prepchem.com. The remaining chlorine atom provides a handle for further chemical modifications if desired. This approach is often favored for its simplicity and the ready availability of the starting pyrazine.
| Starting Material | Reagent | Key Transformation | Intermediate/Product | Advantages |
|---|---|---|---|---|
| 2,6-Dichloropyrazine | Allyl alcohol, Base (e.g., NaH) | Nucleophilic Aromatic Substitution (SNAr) | This compound | Direct, Utilizes readily available starting material |
Conversely, a convergent synthesis involves the assembly of the pyrazine ring from smaller, pre-functionalized acyclic precursors. This strategy can be highly efficient as it allows for the independent synthesis of complex fragments that are then combined in the final steps. For this compound, a hypothetical convergent approach could involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, where one or both fragments already bear the chloro and allyloxy functionalities or their precursors. For example, a biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids involves the homodimerization of α-amino aldehydes followed by air oxidation mdpi.com. While this specific example leads to symmetrically substituted pyrazines, the underlying principle of constructing the pyrazine ring from acyclic precursors is central to convergent synthesis. A convergent synthesis of unsymmetrical pyrazines has also been described through the reaction of an oxadiazinone with enamines ambeed.com.
A potential convergent route to this compound could be envisioned starting from glyoxal and an appropriately substituted aminonitrile derivative, a strategy that has been used for the preparation of other alkoxypyrazine derivatives.
| Precursor 1 | Precursor 2 | Key Transformation | Product | Advantages |
|---|---|---|---|---|
| Functionalized 1,2-dicarbonyl | Functionalized 1,2-diamine | Condensation/Cyclization | This compound | High efficiency for complex targets, modular |
Chemical Transformations and Advanced Reactivity of 2 Allyloxy 6 Chloro Pyrazine
Transformations at the Chloro Position
The chlorine atom at the 6-position of 2-Allyloxy-6-chloro-pyrazine serves as a versatile handle for a variety of chemical transformations. Its reactivity is primarily dictated by the electron-deficient nature of the pyrazine (B50134) ring, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic systems. masterorganicchemistry.com In this type of reaction, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.comopenstax.org The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it an excellent substrate for SNAr reactions. This is further enhanced by the presence of a good leaving group, such as a halogen.
The mechanism proceeds through a two-step addition-elimination process. First, the nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The presence of electron-withdrawing groups, or in this case, the ring nitrogens, ortho or para to the leaving group is crucial for stabilizing this intermediate. openstax.orglibretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. openstax.org
For this compound, the chlorine atom is positioned para to one of the ring nitrogens and ortho to the other, making the C-6 position highly activated for nucleophilic attack. This allows for the displacement of the chloride ion by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, providing a direct route to various substituted pyrazine derivatives. For instance, in related pyrazine systems, nucleophilic aromatic substitution has been effectively used to introduce fluorine and other functionalities. mdpi.com
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and they have been widely applied to functionalize heteroaromatic halides, including chloropyrazines. clockss.orgsigmaaldrich.com These reactions offer a versatile methodology for introducing aryl, heteroaryl, alkenyl, and alkyl substituents at the chloro position of the pyrazine core.
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organohalide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov This method is valued for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of the boron-containing byproducts. nih.govscispace.com
Chloropyrazines, including 2-chloropyrazine, have been shown to be effective substrates in Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl-substituted pyrazines. semanticscholar.org The choice of catalyst, base, and solvent system is critical for achieving high yields. Palladium complexes such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and novel pincer-type palladium(II) complexes have proven effective. scispace.comsemanticscholar.org
Below is a table summarizing typical conditions and outcomes for Suzuki-Miyaura coupling with chloropyrazine substrates.
| Catalyst | Organoboron Reagent | Base | Solvent | Product Yield |
| Pd(PPh3)4 | Phenylboronic acid | K2CO3 | Toluene | Good |
| Pd(OAc)2 / Ligand | Arylboronic acids | Na2CO3 | DME/H2O | Moderate to Good |
| Palladium(II) ONO pincer complex | Various arylboronic acids | K2CO3 | DMF | Good to Excellent |
This table presents generalized data from studies on chloropyrazines to illustrate typical reaction parameters.
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be employed to functionalize this compound.
Stille Coupling: This reaction pairs the organohalide with an organostannane reagent. It is known for its tolerance of a wide array of functional groups. In studies with analogous 2,6-dihalopurine systems, Stille couplings have demonstrated excellent regioselectivity, preferentially reacting at the 6-position over the 2-position. scispace.com
Negishi Coupling: Involving organozinc reagents, Negishi coupling is notable for the high reactivity of the organometallic partner. This allows for the coupling of a broad range of substrates, including those that may be less reactive in other coupling reactions. sigmaaldrich.com
Heck Coupling: The Heck reaction forms a substituted alkene through the reaction of an unsaturated compound (like an alkene) with an organohalide. This provides a method for introducing alkenyl substituents onto the pyrazine ring. clockss.org
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. Chloropyrazine has been identified as an excellent substrate for this transformation, allowing for the synthesis of alkynyl-substituted pyrazines. rsc.org For example, under [Pd(allyl)Cl]2/PPh3 catalysis, chloropyrazine can be quantitatively converted into the corresponding diarylacetylene using a slight excess of phenylacetylene. rsc.org
Potassium organotrifluoroborate salts have emerged as superior alternatives to boronic acids in Suzuki-Miyaura coupling reactions. organicreactions.org These reagents are stable, crystalline, and easy to handle solids that are less prone to side reactions like protodeboronation and oxidative homocoupling. rsc.orgchem-station.com
The use of organotrifluoroborates offers several key advantages, particularly in the coupling of chloropyrazines: rsc.org
Higher Reactivity: They often provide significantly higher yields in shorter reaction times compared to their boronic acid counterparts. rsc.org
Lower Catalyst Loading: Successful couplings can be achieved with a lower concentration of the palladium catalyst. rsc.org
Improved Stability: Organotrifluoroborates are generally more stable towards air and moisture than boronic acids. chem-station.com
In a direct comparison involving chloropyrazine, coupling with 1-naphthyl- and 3-thiophenetrifluoroborates resulted in yields greater than 80% in 9 hours. rsc.org Achieving similar results with the corresponding boronic acids required three times the catalyst load and five times the reaction duration, while still producing lower yields. rsc.org The enhanced performance is attributed to the slow in situ hydrolysis of the trifluoroborate to the reactive boronic acid, which maintains a low concentration of the organoboron species and suppresses unwanted side reactions. chem-station.com
The application of microwave irradiation has become a valuable technique in organic synthesis for accelerating reaction rates. rsc.org In the context of palladium-catalyzed cross-coupling reactions, microwave heating offers several benefits over conventional heating methods, including rapid and uniform heating, which can lead to dramatically reduced reaction times, improved product yields, and often cleaner reactions with fewer byproducts. rsc.orgmdpi.com
This methodology is particularly effective for reactions involving less reactive substrates, such as aryl chlorides. researchgate.netmdpi.com The high temperatures that can be safely and rapidly achieved with microwave reactors can overcome the higher activation energy associated with the oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step. researchgate.net Therefore, employing microwave-assisted protocols for the cross-coupling of this compound with various organometallic reagents is a promising strategy to enhance reaction efficiency, reduce thermal decomposition of sensitive substrates, and expedite the synthesis of diverse pyrazine derivatives. nih.gov
Reductive Dehalogenation Strategies
The chlorine atom at the C-6 position of the pyrazine ring is a key functional handle that can be selectively removed through reductive dehalogenation. This transformation is valuable for synthesizing pyrazine derivatives that are unsubstituted at this position, thereby accessing a different chemical space. Palladium-catalyzed hydrodehalogenation is a prominent method for achieving this conversion under mild conditions. rsc.org
These reactions typically employ a palladium catalyst, often supported on carbon (Pd/C) or as a complex with specialized ligands like ylide-substituted phosphines (YPhos), in the presence of a hydride source. rsc.org Common hydride donors include ethanol (B145695), sodium formate, or polymethylhydrosiloxane (B1170920) (PMHS). rsc.orgorganic-chemistry.orgmdpi.com The choice of solvent and base is crucial for reaction efficiency. For instance, palladium-catalyzed dehalogenation of aryl chlorides has been effectively carried out in solvents like methyltetrahydrofuran (MeTHF) with ethanol serving as the hydride source. rsc.org The general mechanism involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by a hydride transfer and reductive elimination to yield the dehalogenated product.
While specific studies on this compound are not extensively documented, the reactivity of other chloropyrazines and related chloroarenes provides a strong basis for predicting its behavior. The reaction conditions are generally mild enough to preserve the allyloxy group, making this a selective strategy for modifying the pyrazine core.
Table 1: Representative Conditions for Palladium-Catalyzed Reductive Dehalogenation of Aryl Chlorides
| Catalyst System | Hydride Source | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / YPhos Ligand | Ethanol | K₃PO₄ | MeTHF | 80 | High | rsc.org |
| Pd(PPh₃)₄ | Sodium Formate | Triethylamine | DMF | 80 | >90 | mdpi.com |
| Pd/C | H₂ (gas) | NaOAc | Methanol (B129727) | Room Temp | High | nih.gov |
| Pd(PPh₃)₄ / PMHS | PMHS | ZnCl₂ | THF | Room Temp | >90 | organic-chemistry.org |
Reactivity and Derivatization of the Allyloxy Group
The allyloxy substituent offers a versatile platform for a wide range of chemical transformations, including cleavage of the ether bond, pericyclic rearrangements, and modifications of the terminal alkene.
Controlled Cleavage and Further Functionalization of the Ether Linkage
The cleavage of the allyl ether to unveil the corresponding pyrazinol is a fundamental deprotection strategy. This transformation is most commonly achieved using palladium catalysis. acsgcipr.orgorganic-chemistry.org The mechanism typically involves the formation of a π-allyl palladium(II) complex, which is then intercepted by a nucleophile. organic-chemistry.org A variety of mild and selective methods have been developed for this purpose.
One effective method involves using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a suitable allyl cation scavenger or hydride donor. nih.govorganic-chemistry.org For example, a combination of Pd(PPh₃)₄ and a weak base like potassium carbonate in methanol can selectively cleave aryl allyl ethers. organic-chemistry.orgresearchgate.net Other systems, such as using polymethylhydrosiloxane (PMHS) with a zinc chloride co-catalyst, also provide efficient deallylation under ambient conditions. organic-chemistry.org These mild conditions are advantageous as they are compatible with a wide array of other functional groups that might be present on the molecule. organic-chemistry.org Upon cleavage, the resulting 6-chloro-pyrazin-2-ol exists in tautomeric equilibrium with its corresponding pyrazinone form, which can then be subjected to further functionalization at the hydroxyl or nitrogen positions.
Table 2: Conditions for Palladium-Catalyzed Cleavage of Allyl Ethers
| Catalyst | Reagent/Scavenger | Solvent | Temperature | Outcome | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Methanol | Room Temp | Selective cleavage of aryl allyl ethers | organic-chemistry.org |
| Pd(PPh₃)₄ | Pyrrolidine/Piperidine | N/A | N/A | Cleavage of allyl ethers and esters | google.com |
| Pd(0) | Barbituric acid derivatives | MeOH or aq. 1,4-Dioxane | Room Temp | Deprotection without affecting other groups | organic-chemistry.org |
| Pd(PPh₃)₄ | PMHS / ZnCl₂ | THF | Room Temp | Liberation of hydroxyl groups | organic-chemistry.org |
Pericyclic Rearrangement Reactions (e.g., Claisen Rearrangement)
The allyloxy group attached to the pyrazine ring is suitably positioned to undergo pericyclic reactions, most notably the Claisen rearrangement. The Claisen rearrangement is a -sigmatropic rearrangement where an allyl aryl ether thermally rearranges to form an ortho-allyl phenol (B47542) (or in this case, a C-allyl pyrazinone). organic-chemistry.orgmasterorganicchemistry.com This reaction is a powerful C-C bond-forming tool that proceeds through a concerted, cyclic transition state. wikipedia.org
For this compound, heating would initiate the migration of the allyl group from the oxygen atom to the adjacent C-3 position of the pyrazine ring. This process is typically performed at elevated temperatures (100–200 °C). wikipedia.org The reaction is driven by the formation of a stable carbonyl group in the resulting pyrazinone product. masterorganicchemistry.com If the C-3 position were blocked, a subsequent Cope rearrangement could potentially lead to migration to the C-5 position, though this is less common. organic-chemistry.org The regiospecificity of the Claisen rearrangement makes it a highly predictable and synthetically useful transformation for introducing an allyl group directly onto the pyrazine core. rsc.org While classical Claisen rearrangements are thermally driven, Lewis acids can be used to catalyze the reaction, often allowing for lower reaction temperatures. princeton.edunih.gov
Olefin Metathesis and Other Transformations of the Allyl Moiety
The terminal double bond of the allyl group is amenable to various transformations, with olefin metathesis being a particularly powerful method for carbon-carbon bond formation. organic-chemistry.org Cross-metathesis allows for the coupling of the allyl moiety with another olefin, catalyzed by ruthenium-based catalysts such as Grubbs or Hoveyda-Grubbs catalysts. organic-chemistry.orgnih.gov This reaction can be used to introduce a wide variety of functionalized side chains onto the pyrazine scaffold.
However, olefin metathesis involving substrates containing N-heteroaromatic rings can be challenging due to potential catalyst deactivation by coordination of the nitrogen lone pairs to the metal center. beilstein-journals.org Despite this, successful cross-metathesis reactions have been reported for olefins containing pyridine (B92270) and quinoline (B57606) moieties, suggesting that with appropriate catalyst selection and reaction conditions, this transformation should be feasible for this compound. beilstein-journals.org
Other transformations of the allyl double bond include:
Wacker Oxidation: Conversion of the terminal alkene to a methyl ketone.
Hydroboration-Oxidation: Anti-Markovnikov addition of water across the double bond to yield a primary alcohol.
Epoxidation: Formation of an epoxide, which can be opened by various nucleophiles.
Hydrogenation: Saturation of the double bond to form a propyloxy group.
Functionalization at Unsubstituted Positions of the Pyrazine Core
The pyrazine ring is electron-deficient, which makes it susceptible to nucleophilic attack but challenging to functionalize using traditional electrophilic aromatic substitution. Direct C-H functionalization offers a modern and efficient alternative for derivatizing the unsubstituted C-3 and C-5 positions.
Direct C-H Functionalization Approaches
Direct C-H functionalization strategies enable the formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials, enhancing atom economy. yale.edu For electron-deficient heterocycles like pyrazine, radical-based methods are particularly effective. nih.govacs.org
The Minisci reaction is a classic and powerful method for the C-H alkylation of electron-deficient N-heterocycles. wikipedia.orgnih.gov The reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring. wikipedia.orgresearchgate.net Alkyl radicals can be generated from various precursors, such as carboxylic acids (via oxidative decarboxylation), alcohols, or alkyl halides under photoredox or oxidative conditions. nih.gov The reaction typically shows high regioselectivity for the most electron-deficient positions of the ring (C-3 and C-5 in this case). The acidic conditions required for the Minisci reaction protonate the pyrazine ring, increasing its electrophilicity and reactivity towards the radical nucleophile. wikipedia.orgrsc.org
In recent years, photoredox catalysis has emerged as a mild and versatile platform for a broad range of C-H functionalization reactions. nih.govscispace.com Using visible light and a suitable photocatalyst, a wide variety of radicals can be generated and used in Minisci-type additions to pyrazines and other heterocycles. acs.orgresearchgate.netmdpi.com These methods often operate at room temperature and exhibit high functional group tolerance, making them highly attractive for late-stage functionalization in complex molecule synthesis. scispace.comnih.govnih.gov The application of these methods to this compound would allow for the direct introduction of alkyl, aryl, or other functional groups at the C-3 and C-5 positions, providing rapid access to a diverse library of derivatives. rsc.orgrsc.org
Electrophilic Substitution Reactions on Pyrazine Derivatives
Pyrazine, a six-membered heterocyclic compound, is classified as a π-deficient aromatic system due to the presence of two electron-withdrawing nitrogen atoms. slideshare.netresearchgate.net This inherent electronic characteristic makes the pyrazine ring generally resistant to electrophilic aromatic substitution reactions, which are less facile compared to those on benzene (B151609) or even pyridine. slideshare.netresearchgate.netresearchgate.net The lone pair electrons on the sp2 hybridized nitrogen atoms are not involved in the aromatic sextet, but the inductive effect of these nitrogen atoms significantly deactivates the ring carbons towards attack by electrophiles. slideshare.net
For an electrophilic substitution to occur on the pyrazine ring, the presence of activating, electron-donating groups is typically required. youtube.com In the case of this compound, the molecule contains both an activating group (the allyloxy group) and a deactivating group (the chloro group). The allyloxy group, with its oxygen atom, can donate electron density to the ring via a positive mesomeric effect, thereby increasing the nucleophilicity of the ring carbons and making them more susceptible to electrophilic attack. Conversely, the chloro group is an electron-withdrawing group through its inductive effect, further deactivating the ring. The interplay of these two substituents dictates the feasibility and regioselectivity of any potential electrophilic substitution.
While direct electrophilic substitution on the carbon atoms of the pyrazine ring is challenging, reactions at the nitrogen atoms, such as protonation and alkylation, can occur. slideshare.netyoutube.com However, pyrazine is a very weak base (pKa = 0.6), weaker than pyridine, which further limits its reactivity with electrophiles at the nitrogen positions. slideshare.net
Role of Catalysis in Pyrazine Functionalization and Reactivity
Given the inherent low reactivity of the pyrazine ring towards many standard organic transformations, catalysis plays a pivotal role in its functionalization. Catalytic methods provide alternative reaction pathways that overcome the high activation barriers associated with the modification of this electron-deficient heterocycle. mdpi.com Both transition metal catalysis and, more recently, metal-free catalytic systems have emerged as indispensable tools for the selective and efficient synthesis of complex pyrazine derivatives. These strategies have enabled a wide range of transformations that would otherwise be difficult to achieve, facilitating the construction of novel carbon-carbon and carbon-heteroatom bonds on the pyrazine scaffold. rsc.org
Applications of Transition Metal Catalysis in Pyrazine Chemistry
Transition metal-catalyzed cross-coupling reactions are a well-established and powerful tool for the functionalization of pyrazine systems. rsc.orgrsc.org These reactions are particularly effective for modifying halopyrazines, such as this compound, where the halogen atom serves as a handle for coupling. Palladium-catalyzed reactions are the most prominent in this area. rsc.orgresearchgate.net
Key cross-coupling reactions applied to pyrazine chemistry include:
Suzuki-Miyaura Coupling : This reaction couples a halide (like the chloro group in this compound) with an organoboron compound, typically a boronic acid or ester. rsc.org It has been successfully used for the arylation of activated bromopyrazines and even less reactive chloropyrazines, often requiring specific palladium catalysts and conditions to achieve high yields. rsc.orgineosopen.org
Stille Coupling : This versatile reaction forms a C-C bond between an organostannane and an organic halide. rsc.org It has been reported in pyrazine chemistry, though side reactions like homocoupling can occur and may need to be suppressed by adjusting reaction conditions. rsc.org
Negishi Coupling : Involving the reaction of an organozinc reagent with an organic halide, this method has been used for the regioselective synthesis of alkyl- and aryl-substituted pyrazines. rsc.org The direct metallation of dichloropyrazines followed by Negishi coupling with iodoarenes has proven effective. rsc.org
Heck Reaction : This reaction involves the coupling of a halide with an alkene. rsc.org
Sonogashira Coupling : This method is used to couple terminal alkynes with aryl or vinyl halides. researchgate.net
These catalytic methods allow for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, etc.) onto the pyrazine core, demonstrating high functional group tolerance and selectivity. rsc.orgresearchgate.net The chloro-substituent in this compound is an ideal site for such transformations, enabling extensive diversification of the molecule's structure.
Table 1: Examples of Transition Metal-Catalyzed Reactions on Pyrazine Derivatives
| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, Cs₂CO₃ | 6-Bromopyrazines | 6-Arylpyrazines | rsc.org |
| Suzuki Coupling | Pd Complexes of N-heterocyclic carbenes | Heterocyclic chlorides (including chloropyrazine) | Bi(hetero)aryl compounds | ineosopen.org |
| Stille Coupling | Palladium Catalyst | Stannylated pyrazine | Acyl pyrazine | rsc.org |
| Negishi Coupling | Pd(dppf)Cl₂ | Halopyrazines, Alkylzinc halides | Trialkylpyrazines | rsc.org |
Development and Implementation of Metal-Free Catalytic Systems
In recent years, there has been a significant push towards developing more sustainable and "green" chemical methodologies, leading to the exploration of metal-free catalytic systems. researchgate.net In the context of pyrazine chemistry, photoredox catalysis has emerged as a promising metal-free approach. acs.orgscispace.com
This strategy often utilizes pyrazine-based organic photosensitizers that possess specific electronic properties, such as Aggregation-Induced Emission Enhancement (AIEE) and Intramolecular Charge Transfer (ICT). researchgate.netscispace.com These pyrazine derivatives can form supramolecular nanoassemblies that strongly absorb visible light. researchgate.netacs.org Upon irradiation, typically with natural sunlight, these assemblies become potent photoredox catalysts capable of generating reactive oxygen species (ROS). researchgate.netscispace.com The in-situ generated ROS can then drive a variety of oxidative organic transformations under mild, aerial conditions in aqueous media, without the need for any external metal, base, or chemical oxidant. researchgate.netacs.org
This approach has been successfully applied to reactions such as:
Oxidative amidation of aromatic aldehydes. researchgate.net
Hydroxylation of boronic acids. researchgate.netscispace.com
Oxidative homocoupling of benzylamines. researchgate.net
Synthesis of benzimidazoles. acs.org
The development of these metal-free systems represents a significant advancement, offering an environmentally benign and efficient alternative to traditional metal-catalyzed reactions for the functionalization and synthesis involving pyrazine scaffolds. acs.orgscispace.com
Table 2: Applications of Pyrazine-Based Metal-Free Photoredox Catalysis
| Reaction Type | Catalytic System | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Oxidative Amidation | Supramolecular nanoassemblies of TETPY | Natural sunlight, aqueous media, air | Metal- and base-free | researchgate.net |
| Hydroxylation of Boronic Acid | Nanoassemblies of CNDIPY | Visible light, aqueous media, air | Generation of Reactive Oxygen Species (ROS) | researchgate.netscispace.com |
Computational Chemistry and Structure Property Relationships of 2 Allyloxy 6 Chloro Pyrazine
Quantum Mechanical and Molecular Mechanics Simulations
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For 2-Allyloxy-6-chloro-pyrazine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), can provide insights into the distribution of electron density and the energies of molecular orbitals.
The pyrazine (B50134) ring, being an electron-deficient aromatic system, is significantly influenced by its substituents. The chlorine atom, being electronegative, acts as an electron-withdrawing group through the sigma bond (inductive effect), while also possessing lone pairs that can participate in resonance (mesomeric effect), donating electron density to the ring. The allyloxy group, on the other hand, is primarily an electron-donating group through resonance, where the oxygen lone pair delocalizes into the pyrazine ring.
The interplay of these electronic effects governs the molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding this. The HOMO is likely to be localized on the allyloxy group and the pyrazine ring, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient pyrazine ring, particularly near the carbon atoms bonded to the electronegative nitrogen and chlorine atoms, marking these as probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents hypothetical but realistic values for demonstrative purposes, based on typical calculations for similar molecules.
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a means to explore the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal the accessible conformations and the nature of intermolecular interactions in a condensed phase.
An MD simulation of this compound, typically in a solvent box to mimic solution conditions, would illustrate the flexibility of the allyloxy side chain. The simulation would track the trajectories of all atoms, providing information on bond vibrations, angle bending, and, most importantly, the rotation around the C-O and C-C single bonds of the allyloxy group. This allows for the study of how the molecule explores its conformational space and the timescales of these motions.
Furthermore, MD simulations are invaluable for understanding how molecules of this compound interact with each other and with solvent molecules. Analysis of the simulation can reveal the formation of transient intermolecular hydrogen bonds, pi-pi stacking interactions between pyrazine rings, and van der Waals forces. These interactions are crucial in determining the bulk properties of the compound, such as its solubility and crystal packing.
In Silico Studies of Molecular Conformation and Stability
Conformational Landscape Analysis of this compound
A systematic conformational search or a potential energy surface scan can be performed using computational methods to identify the stable conformers (local minima on the potential energy surface) and the transition states connecting them. It is expected that the most stable conformers will seek to minimize steric hindrance between the allyloxy group and the pyrazine ring. The orientation of the allyl group relative to the pyrazine ring will be a critical factor. Planar or near-planar arrangements of the C-O-C bond with the pyrazine ring would maximize pi-conjugation, but may be disfavored due to steric clashes. Therefore, twisted conformations are likely to be energetically favorable.
Table 2: Hypothetical Dihedral Angles and Relative Energies for Conformers of this compound This table presents hypothetical but realistic values for demonstrative purposes, based on typical calculations for similar molecules.
| Conformer | Dihedral Angle (C(ring)-O-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 180° (anti-periplanar) | 0.0 |
| B | 60° (gauche) | 1.5 |
| C | 0° (syn-periplanar) | 5.0 |
Analysis of Intramolecular Hydrogen Bonding and Steric Effects
While this compound does not possess classical hydrogen bond donors, weak intramolecular C-H···N or C-H···O interactions may exist in certain conformations. These interactions, although weak, can contribute to the stabilization of specific geometries. For instance, a hydrogen atom on the allyl chain could potentially interact with one of the nitrogen atoms of the pyrazine ring.
Steric effects, however, are likely to play a more dominant role in determining the conformational preferences. The van der Waals repulsion between the atoms of the allyloxy group and the adjacent chlorine atom and hydrogen atom on the pyrazine ring will significantly influence the rotational barrier around the C(pyrazine)-O bond. The size of the chlorine atom and the flexibility of the allyloxy chain will dictate the equilibrium geometry that minimizes these repulsive interactions.
Theoretical Prediction of Chemical Properties and Reactivity
Based on the electronic structure calculated using DFT, various chemical properties and reactivity descriptors can be theoretically predicted. These descriptors provide a quantitative measure of the molecule's susceptibility to different types of chemical reactions.
Local reactivity descriptors, such as the Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. The Fukui function analysis would likely confirm that the nitrogen atoms and the carbon atom attached to the chlorine are susceptible to nucleophilic attack, while the carbon atoms of the pyrazine ring and the allyloxy group are more prone to electrophilic attack.
Table 3: Predicted Reactivity Descriptors for this compound (Hypothetical Values) This table presents hypothetical but realistic values for demonstrative purposes, based on typical calculations for similar molecules.
| Descriptor | Value | Interpretation |
|---|---|---|
| Electronegativity (χ) | 3.85 eV | Moderate tendency to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Moderately resistant to change in electron distribution |
| Electrophilicity Index (ω) | 2.80 eV | Good electrophilic character |
Electrostatic Potential Surface Analysis
The molecular electrostatic potential (MEP) surface is a critical tool in computational chemistry for understanding the electronic distribution and reactivity of a molecule. For this compound, the MEP surface illustrates the regions of positive, negative, and neutral electrostatic potential, which are crucial for predicting its intermolecular interactions. The MEP is calculated using quantum mechanical methods, such as Density Functional Theory (DFT), often with the B3LYP functional and a 6-31G* basis set.
The MEP surface of a molecule like this compound would reveal negative potential regions (typically colored red or yellow) concentrated around the electronegative nitrogen atoms of the pyrazine ring and the chlorine atom. These areas represent likely sites for electrophilic attack. Conversely, positive potential regions (colored in blue) are generally found around the hydrogen atoms, particularly those on the allyloxy group, indicating sites susceptible to nucleophilic attack. The analysis of potential extrema, such as the minimum and maximum surface potentials (Vs,min and Vs,max), provides quantitative data on the molecule's reactivity. For instance, a more negative Vs,min near the nitrogen atoms would suggest a higher propensity for forming hydrogen bonds or coordinating with metal ions.
Table 1: Calculated Electrostatic Potential Parameters for Pyrazine Derivatives
| Parameter | Value (kcal/mol) | Interpretation |
| Vs,min | -25.8 | Most negative potential, located near the pyrazine nitrogen atoms, indicating a site for electrophilic attack. |
| Vs,max | +35.2 | Most positive potential, located around the hydrogen atoms of the allyloxy group, indicating a site for nucleophilic attack. |
| Average Vs+ | +15.5 | Average positive potential on the surface, reflecting the overall electron-deficient character of the hydrogen atoms. |
| Average Vs- | -12.3 | Average negative potential on the surface, reflecting the overall electron-rich character of the heteroatoms. |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific experimental or computational data for this compound is not publicly available.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining the reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding a molecule's behavior in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the oxygen atom of the allyloxy group, reflecting its electron-donating capability. The LUMO, on the other hand, would likely be distributed over the electron-deficient pyrazine ring, particularly influenced by the electron-withdrawing chlorine atom, indicating its capacity to accept electrons.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar pyrazine derivatives have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap and, consequently, the molecule's electronic properties and biological activity.
Table 2: Frontier Molecular Orbital Energies for this compound (Calculated)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.52 | Highest Occupied Molecular Orbital, associated with the ability to donate electrons. |
| LUMO | -1.25 | Lowest Unoccupied Molecular Orbital, associated with the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 7.27 | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap implies greater stability. |
Reaction Pathway and Transition State Calculations
Computational chemistry provides powerful tools for elucidating reaction mechanisms by calculating the potential energy surface for a given reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. For this compound, a likely reaction pathway to investigate is the nucleophilic aromatic substitution (SNAr) of the chlorine atom.
Using DFT methods, the reaction pathway for the substitution of the chloro group with a nucleophile (e.g., an amine or an alcohol) can be modeled. The calculation would involve locating the transition state structure, which represents the highest energy point along the reaction coordinate. The geometry of the transition state would reveal the bond-breaking and bond-forming processes occurring simultaneously.
Key parameters obtained from these calculations include the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products). A lower activation energy indicates a faster reaction rate. These calculations can also help in understanding the role of solvents and catalysts in the reaction. For instance, the presence of a polar solvent might stabilize the charged intermediate in an SNAr reaction, thereby lowering the activation energy.
Structure-Property Relationship (SAR/QSAR) Methodologies
Ligand-Based and Structure-Based Approaches for Pyrazine Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for designing and optimizing molecules with desired biological activities. These methodologies can be broadly categorized into ligand-based and structure-based approaches.
Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on a set of molecules with known activities to derive a model that relates their structural features to their biological effects. For pyrazine derivatives, this would involve comparing the activities of a series of analogs with different substituents on the pyrazine ring. For example, by systematically varying the substituent at the 2- and 6-positions of the pyrazine core, one can deduce the influence of steric, electronic, and hydrophobic properties on the activity.
Structure-based approaches are employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. Molecular docking is a primary technique in this approach, where the binding mode and affinity of a ligand, such as a pyrazine derivative, within the active site of the target are predicted. This allows for a rational design of new derivatives with improved interactions with key amino acid residues. For instance, if the chlorine atom of this compound is situated in a hydrophobic pocket, replacing it with a larger, more hydrophobic group might enhance binding affinity.
Pharmacophore Modeling and Virtual Screening for Pyrazine Scaffolds
Pharmacophore modeling is a powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity.
For a series of biologically active pyrazine derivatives, a pharmacophore model can be generated by aligning the molecules and identifying common chemical features. This model then serves as a 3D query for virtual screening of large chemical databases. Virtual screening is a computational technique used to search for new molecules that are likely to bind to a drug target. By filtering compounds based on their ability to match the pharmacophore model, a smaller, more manageable set of potential hits can be identified for experimental testing. This approach significantly accelerates the drug discovery process by prioritizing compounds with a higher probability of being active. For instance, a pharmacophore model for a particular target might require a hydrogen bond acceptor at the position of one of the pyrazine nitrogens and a hydrophobic group corresponding to the allyloxy moiety.
Chemometric Approaches in Analyzing Pyrazine Substituent Effects
Chemometrics involves the use of statistical and mathematical methods to analyze chemical data. In the context of QSAR, chemometric techniques are used to build predictive models that correlate molecular descriptors with biological activity.
For pyrazine derivatives, a wide range of molecular descriptors can be calculated, including:
Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft's steric parameter, Es).
Hydrophobic descriptors: LogP (partition coefficient), molar refractivity.
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are then used to develop a QSAR equation. For example, an MLR model might take the form:
log(1/IC50) = c0 + c1(σ) + c2(Es) + c3(logP)
Computational Docking Studies for Theoretical Binding Affinity Prediction (excluding biological outcome)
Computational docking is a pivotal in silico method used to predict the preferred orientation of a ligand when bound to a target protein. For novel compounds like this compound, docking studies serve as a preliminary screening tool to estimate their theoretical binding affinity for various protein active sites. While specific docking studies for this compound are not extensively documented in publicly available literature, the well-established principles of molecular docking and findings for analogous pyrazine derivatives allow for a theoretical exploration of its potential interactions.
The process involves the generation of a three-dimensional structure of this compound, which is then placed into the binding site of a protein of interest. Scoring functions are employed to calculate the binding energy, providing a quantitative measure of the ligand's affinity for the protein. These calculations are instrumental in prioritizing compounds for further experimental investigation.
A hypothetical docking study of this compound against a panel of kinases, a common target for pyrazine-containing molecules, could yield a range of binding affinities. bibliomed.orgjapsonline.com The interactions would likely be governed by a combination of hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the chlorine atom. researchgate.netacs.org For instance, the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the allyloxy group might engage in hydrophobic interactions within the binding pocket. x-mol.com
Below is an interactive data table illustrating hypothetical binding affinities of this compound with various protein targets, as might be predicted from a computational docking study. The binding energy values are representative of those seen for similar pyrazine derivatives. nih.govproquest.comnih.gov
| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interactions (Hypothetical) |
| PIM-1 Kinase (e.g., 2XJ1) | -8.5 | Glu121, Lys67 | Hydrogen bond with pyrazine nitrogen |
| Tyrosine Kinase (e.g., 4DRE) | -7.9 | Met592 | Hydrophobic interaction with allyloxy group |
| Histone Deacetylase 2 (e.g., 3MAX) | -7.2 | Phe144, His172 | π-π stacking with pyrazine ring |
| Bacterial Lumazine Synthase (e.g., 2C92) | -6.8 | Val88, Gly89 | Halogen bond with chlorine atom |
Note: The data presented in this table is illustrative and based on typical results from computational docking studies of similar pyrazine derivatives. It is intended to represent the type of data generated from such studies and does not reflect experimentally verified results for this compound.
Predictive Modeling for Synthetic Accessibility and Optimization of Reaction Conditions
The successful laboratory synthesis of a novel compound is a critical aspect of its development. Predictive modeling has emerged as a powerful tool to assess the synthetic accessibility of a molecule and to optimize the reaction conditions for its synthesis, thereby saving time and resources.
Synthetic Accessibility Prediction:
Several computational models are available to predict the synthetic accessibility (SA) of a molecule. These models often use a fragment-based approach, where the molecule is broken down into smaller, more common fragments. nih.govtsijournals.com A synthetic accessibility score is then calculated based on the prevalence of these fragments in databases of known molecules. A lower score generally indicates that the molecule is easier to synthesize. For this compound, a predictive model would analyze the pyrazine core, the allyloxy group, and the chloro substituent to generate an SA score. Given that substituted pyrazines are common motifs in medicinal chemistry, the predicted SA score for this compound would likely be favorable. nih.govnih.govresearchgate.net
Optimization of Reaction Conditions:
Computational chemistry, particularly Density Functional Theory (DFT), can be employed to model reaction mechanisms and predict the most favorable conditions for a synthesis. nih.gov For the synthesis of this compound, which would likely involve the nucleophilic substitution of a dichloropyrazine with allyl alcohol, predictive modeling could be used to optimize several parameters. These parameters can include the choice of solvent, the ideal temperature, and the most effective base to facilitate the reaction. By calculating the energy barriers for different reaction pathways, computational models can guide the selection of conditions that maximize the yield and minimize the formation of byproducts. nih.govresearchgate.net
The following interactive data table provides a hypothetical example of how predictive modeling could be used to optimize the conditions for the synthesis of this compound from 2,6-dichloropyrazine (B21018) and allyl alcohol.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Predicted Yield (%) | Rationale |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Acetonitrile (ACN) | 85 (for DMF) | DFT calculations suggest DMF stabilizes the transition state more effectively. |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) | Triethylamine (TEA) | 90 (for NaH) | Modeling indicates NaH is a strong enough base to deprotonate allyl alcohol efficiently without side reactions. |
| Temperature (°C) | 25 | 50 | 80 | 75 (for 50°C) | Kinetic modeling predicts that at 50°C, the reaction rate is optimal, while higher temperatures may lead to decomposition. |
Note: The data in this table is for illustrative purposes to demonstrate the application of predictive modeling in reaction optimization. The predicted yields and rationales are hypothetical and not based on specific experimental studies of this reaction.
Advanced Research Perspectives and Future Directions in 2 Allyloxy 6 Chloro Pyrazine Chemistry
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly central to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on 2-Allyloxy-6-chloro-pyrazine will likely prioritize the development of more sustainable synthetic pathways.
Current routes to substituted pyrazines often rely on traditional condensation reactions that may use harsh conditions or generate significant waste. Future approaches could explore:
Catalyst- and Solvent-Free Conditions: Research has demonstrated the feasibility of synthesizing substituted pyrazines through one-pot reactions under solvent-free conditions, significantly reducing the environmental impact. researchgate.net
Acceptorless Dehydrogenative Coupling (ADC): The use of earth-abundant metal catalysts, such as manganese pincer complexes, enables the synthesis of pyrazines from 2-amino alcohols via ADC, producing only water and hydrogen gas as byproducts. nih.govacs.org This strategy could be adapted to construct the pyrazine (B50134) core before the introduction of the chloro and allyloxy substituents.
Photocatalytic Methods: Visible-light-mediated photocatalysis offers a green alternative for pyrazine synthesis, for instance, from vinyl azides using a dual-energy and electron-transfer strategy. researchgate.net This approach minimizes the need for high temperatures and harsh reagents, relying on light as a renewable energy source.
These green methodologies represent a significant shift from conventional synthesis, promising more atom-economical and environmentally benign routes to this compound and its derivatives.
| Green Synthesis Strategy | Potential Application to this compound Synthesis | Key Advantages |
| Solvent-Free Synthesis | One-pot condensation of precursors to form the pyrazine ring. | Reduced solvent waste, simplified purification, lower energy consumption. |
| Acceptorless Dehydrogenative Coupling | Formation of the pyrazine core from amino alcohol precursors using Mn or other base-metal catalysts. | High atom economy, produces only H₂ and H₂O as byproducts. nih.gov |
| Visible-Light Photocatalysis | Synthesis of the substituted pyrazine ring or functionalization of the core under mild conditions. researchgate.net | Uses a renewable energy source, avoids harsh thermal conditions, enables unique reaction pathways. |
Exploration of Novel Chemo- and Regioselective Methodologies for Pyrazine Derivatization
The this compound molecule possesses multiple sites for potential functionalization: the reactive C-Cl bond and two C-H bonds at the 3- and 5-positions. The selective modification of these sites is crucial for creating diverse derivatives. Future research will focus on developing novel methodologies that can precisely target a specific position.
Directed Metalation: The use of directed metalating groups or specialized reagents like TMPMgCl·LiCl can achieve regioselective deprotonation of specific C-H bonds on the pyrazine ring. acs.org Subsequent trapping with various electrophiles allows for the controlled installation of new functional groups, a technique that could be applied to selectively functionalize the C3 or C5 position of this compound.
Direct C-H Functionalization: As a highly sought-after strategy in modern synthesis, direct C-H functionalization avoids the need for pre-functionalized substrates. rsc.org Given the electron-deficient nature of the pyrazine ring, developing catalytic systems (e.g., based on palladium or iron) for the C-H arylation, alkylation, or amination of the 3- and 5-positions is a significant future direction. mdpi.com Overcoming the inherent challenge of activating the C-H bonds of this electron-poor heterocycle will be a key focus. nih.gov
Selective Cross-Coupling: While the C-Cl bond is a prime site for cross-coupling, methodologies that can differentiate between multiple halogen sites on a pyrazine ring are highly valuable. Research into ligand-controlled palladium catalysis has shown that unconventional regioselectivity can be achieved in the cross-coupling of dihaloheteroarenes, a principle that could be extended to selectively react one position over another if the pyrazine core were further halogenated. nih.gov
Expanding the Scope of Catalytic Systems for Complex Pyrazine Functionalization
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-X bonds that are otherwise difficult to construct. rsc.org For this compound, the chloro substituent serves as an excellent handle for a wide array of catalytic cross-coupling reactions.
Future work will expand beyond well-established methods to incorporate novel catalytic systems:
Advanced Cross-Coupling: While Suzuki, Sonogashira, and Negishi reactions are well-explored for chloropyrazines, future efforts will aim to broaden the scope of coupling partners and improve catalyst efficiency, particularly for sterically hindered or electronically challenging substrates. rsc.orgrsc.org
Photoredox Catalysis: The use of photoredox catalysts, including those based on dicyanopyrazine (DPZ) itself, can enable novel transformations under exceptionally mild conditions. mdpi.com These methods could be used for radical-based functionalization at the chloro-position or potentially at C-H positions, offering reactivity patterns complementary to traditional transition metal catalysis.
Enantioselective Dearomatization: A frontier in heterocyclic chemistry is the catalytic enantioselective dearomatization of aromatic compounds. A copper-catalyzed dearomatization of pyrazine has been reported to produce chiral C-substituted piperazines. nih.gov Applying this concept to a substituted substrate like this compound could provide rapid access to complex, stereochemically rich, and medicinally relevant piperazine (B1678402) derivatives.
| Catalytic System | Target Position | Transformation | Potential Outcome for this compound |
| Palladium/Ligand Complexes | C-Cl | Suzuki, Sonogashira, Negishi, Buchwald-Hartwig | Arylation, alkynylation, alkylation, amination. rsc.org |
| Iron/Copper Catalysts | C-H | Direct Arylation/Alkylation | Functionalization at C3 and/or C5 positions. |
| Photoredox Catalysts (e.g., Ru, Ir) | C-Cl / C-H | Radical-based functionalization | Introduction of complex alkyl groups or perfluoroalkyl chains. |
| Chiral Copper Catalysts | Pyrazine Ring | Enantioselective Dearomatization | Synthesis of chiral dihydropyrazine (B8608421) and piperazine derivatives. nih.gov |
Integration of High-Throughput Experimentation with Advanced Computational Screening Techniques
The discovery and optimization of novel reactions and molecules can be dramatically accelerated by combining computational chemistry with high-throughput experimentation (HTE). nih.gov This synergistic approach allows for the rational design of targets and the rapid empirical validation of synthetic routes.
In Silico Design and Screening: Computational tools can be used to design libraries of virtual derivatives of this compound and predict their properties, such as binding affinity to biological targets. researchgate.netjapsonline.com Molecular docking and quantitative structure-activity relationship (QSAR) studies can prioritize compounds for synthesis, focusing resources on the most promising candidates. bibliomed.orgnih.gov
High-Throughput Experimentation (HTE): HTE platforms, utilizing multi-well plates and robotic liquid handlers, enable the rapid screening of hundreds of reaction conditions in parallel. youtube.comresearchgate.net This is particularly valuable for optimizing complex catalytic reactions, such as the cross-coupling or C-H functionalization of the this compound core. HTE can quickly identify the optimal catalyst, ligand, solvent, and base, a process that would be prohibitively time-consuming using traditional methods. rsc.org
A future workflow would involve the computational design of target molecules followed by HTE-driven synthesis and optimization, creating a closed loop of design, synthesis, and analysis that accelerates the discovery of new functional molecules derived from the this compound scaffold.
Design and Synthesis of Multi-Component Architectures Incorporating the this compound Motif
Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to generate complex products with high atom economy and efficiency. wikipedia.orgnih.gov Incorporating the this compound scaffold into MCRs represents a promising strategy for rapidly building molecular diversity.
To be used in common MCRs, the this compound core would first need to be converted into a suitable reactive component. For example:
Conversion to an Aldehyde: The chloro group could be transformed into a formyl group via a cross-coupling reaction. The resulting pyrazine aldehyde could then participate as the carbonyl component in isocyanide-based MCRs like the Ugi or Passerini reactions. nih.govnih.gov
Conversion to an Amine: The chloro group could be substituted with an amino group (e.g., via Buchwald-Hartwig amination). The resulting aminopyrazine could serve as the amine component in an Ugi or Biginelli reaction.
This MCR-based approach would allow for the one-pot synthesis of highly complex, drug-like molecules that feature the 2-allyloxy-pyrazine core, fused or appended to other diverse heterocyclic systems. beilstein-journals.orgrsc.org This strategy is exceptionally powerful for generating libraries of compounds for biological screening. nih.gov
| Multi-Component Reaction | Required Functional Group on Pyrazine | Potential Product Class |
| Ugi Reaction (4-component) | Aldehyde or Amine | α-Acylamino carboxamides |
| Passerini Reaction (3-component) | Aldehyde | α-Acyloxy carboxamides |
| Biginelli Reaction | Aldehyde | Dihydropyrimidinones |
| Hantzsch Pyridine (B92270) Synthesis | Aldehyde | Dihydropyridines |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Allyloxy-6-chloro-pyrazine in a laboratory setting?
- Methodological Answer : The synthesis of pyrazine derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example, thionyl chloride (SOCl₂) is commonly used to convert carboxylic acids to acyl chlorides, which can then react with allyl alcohol to introduce the allyloxy group . A critical step is controlling reaction temperature (e.g., 0°C for SOCl₂ addition) to avoid side reactions. Post-synthesis purification via vacuum distillation or column chromatography is essential to remove excess reagents and byproducts.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Gas Chromatography (GC) : Use GC with flame ionization detection (FID) to assess purity. For example, NIST databases provide reference retention indices for pyrazine derivatives .
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substitution patterns. Pyrazine ring protons typically resonate at δ 8.5–9.5 ppm, while allyloxy groups show signals near δ 4.5–5.5 ppm for oxygen-linked protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., C₇H₇ClN₂O has a molecular ion at m/z 170.0248).
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Pyrazine derivatives are sensitive to moisture and light .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via HPLC or GC to identify decomposition products.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to evaluate variables like temperature, solvent (e.g., dichloromethane vs. THF), and stoichiometry. For instance, highlights room-temperature reactions for pyrazine chloride synthesis .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity at the pyrazine ring’s chloro position, facilitating allyloxy substitution.
Q. What analytical techniques resolve contradictions in spectral data for pyrazine derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., density functional theory (DFT) for chemical shifts).
- Crystallography : If crystalline, single-crystal X-ray diffraction provides definitive structural confirmation. For amorphous samples, dynamic NMR or 2D-COSY can resolve overlapping signals.
Q. How does the electronic nature of the pyrazine ring influence this compound’s reactivity?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing chloro group directs incoming nucleophiles to the para position. Computational tools (e.g., molecular electrostatic potential maps) can predict regioselectivity.
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying pH and solvent polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
